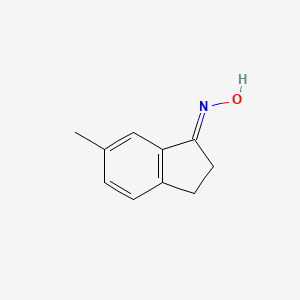

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

描述

6-Methyl-2,3-dihydro-1H-inden-1-one oxime is an organic compound with the molecular formula C10H11NO. It is a derivative of 2,3-dihydro-1H-inden-1-one, where the oxime functional group is attached to the carbonyl carbon.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 6-Methyl-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

6-Methyl-2,3-dihydro-1H-inden-1-one+NH2OH⋅HCl→6-Methyl-2,3-dihydro-1H-inden-1-one oxime+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted oxime derivatives.

科学研究应用

Intermediate for Anti-Parkinsonian Drugs

One of the primary applications of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime is its role as an intermediate in the synthesis of rasagiline, a medication used to treat Parkinson's disease. Rasagiline is an irreversible monoamine oxidase-B (MAO-B) inhibitor that enhances dopamine levels in the brain, providing neuroprotective effects and improving motor function in patients with Parkinson's disease. The synthesis process involves reducing this compound to produce 2,3-dihydro-1H-indenes-1-amine, which can then be further processed to obtain rasagiline .

Potential Antibacterial Agent

Recent studies have indicated that oxime derivatives, including those related to this compound, may exhibit antibacterial properties. Research into similar compounds has shown promising results against multi-drug resistant bacteria by targeting DNA gyrase, a validated target for antibacterial drug development. This suggests that further exploration of this compound could lead to new antibacterial agents .

Organic Synthesis Applications

The compound can serve as a versatile building block in organic synthesis due to its unique structural features. Its ability to undergo various chemical transformations makes it valuable for developing new materials and compounds in chemical research.

Data Table: Applications Overview

Case Study 1: Rasagiline Synthesis

In a study focused on improving the synthesis of rasagiline, researchers developed a method that utilizes this compound as a precursor. The method demonstrated enhanced efficiency and lower costs compared to traditional methods by employing a one-pot reaction under alkaline conditions. This approach not only simplified the process but also increased the yield of the desired product, making it suitable for industrial-scale production .

Case Study 2: Antimicrobial Activity

A recent investigation into oxime derivatives highlighted the antimicrobial potential of compounds structurally related to this compound. The study evaluated various derivatives against resistant strains of bacteria and found that specific modifications to the oxime structure significantly enhanced antibacterial activity. This opens avenues for developing new antibiotics based on this scaffold .

作用机制

The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .

相似化合物的比较

Similar Compounds

6-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but with a hydroxyl group instead of an oxime group.

6-Bromo-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of a methyl group.

2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents.

Uniqueness

6-Methyl-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

生物活性

6-Methyl-2,3-dihydro-1H-inden-1-one oxime is an organic compound characterized by the molecular formula C10H11NO. This compound features a unique oxime functional group, which contributes to its distinct chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The synthesis of this compound typically involves the reaction of 6-Methyl-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is performed under reflux conditions in either aqueous or alcoholic media. The general reaction scheme can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Research indicates that this compound may modulate enzyme activity and receptor interactions, which are critical for its therapeutic effects.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. It has shown promising results against various bacterial strains and fungi. For instance, it has been evaluated for its inhibitory effects on pathogenic fungi such as Alternaria solani, demonstrating significant antifungal activity by disrupting cellular integrity and membrane permeability .

Anticancer Activity

The oxime derivatives have been recognized for their anticancer properties. Compounds similar to this compound have been studied as potential inhibitors of key kinases involved in tumorigenesis. These include cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are critical targets in cancer therapy .

Research involving various cancer cell lines has shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, studies have reported that certain oxime derivatives exhibit cytotoxic effects on pancreatic ductal adenocarcinoma cells and osteosarcoma cells at specific dosages .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Comparison | Notable Activity |

|---|---|---|

| 6-Hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxyl group instead of oxime | Antioxidant properties |

| 6-Bromo-2,3-dihydro-1H-inden-1-one | Bromine atom instead of methyl | Antimicrobial activity |

| 2,3-Dihydro-1H-inden-1-one | Parent compound without substituents | Base for further derivatization |

This table illustrates how the presence of the oxime functional group in this compound contributes to its distinct biological activity.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Antifungal Study : In vitro assays demonstrated that treatment with this compound resulted in significant inhibition of A. solani conidial germination and mycelial growth. Electron microscopy revealed structural damage to fungal cells after exposure .

- Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., pancreatic cancer), doses ranging from 10–40 mg/kg showed significant cytotoxic effects and induced apoptosis through modulation of cell cycle regulators .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methyl-2,3-dihydro-1H-inden-1-one oxime, and how are yields and purity validated?

- Methodology : The compound is typically synthesized via catalytic hydrogenation of its ketoxime precursor. Rhodium-based catalysts modified with chiral phosphine ligands (e.g., (R)-BINAP) are employed under hydrogen pressures of 50–100 bar at 25–50°C. Yields can reach >95%, but enantiomeric excess (ee) remains low (~32%) . Purity is validated using HPLC with chiral columns and NMR spectroscopy to confirm structural integrity. Crystallographic tools like SHELXL or WinGX may refine molecular geometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?

- Methodology :

- Spectroscopy : H and C NMR confirm proton environments and carbon frameworks. IR spectroscopy identifies oxime (N–O) and carbonyl (C=O) stretches.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or ORTEP-3 resolves stereochemistry and bond lengths. WinGX facilitates data processing and visualization .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselectivity be improved in the catalytic hydrogenation of this compound?

- Methodology :

- Ligand Screening : Test chiral phosphine ligands (e.g., Josiphos, Mandyphos) to enhance steric and electronic effects on the rhodium catalyst.

- Reaction Optimization : Adjust solvent polarity (e.g., switch from methanol to dichloromethane) and temperature (lower temperatures may reduce racemization).

- Substrate Modification : Introduce electron-withdrawing groups (e.g., –F, –CF) on the indenone ring to stabilize transition states. Evidence from related fluorinated derivatives shows altered reactivity .

Q. What computational approaches predict the reactivity and stability of intermediates in its synthesis?

- Methodology :

- DFT Studies : Use B3LYP/6-31G(d,p) to calculate HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites and intermediate stability (e.g., cyclic ketimine intermediates prone to degradation) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify conditions minimizing decomposition.

Q. How does the structural motif of this compound contribute to B-Raf kinase inhibition?

- Methodology :

- Structure-Activity Relationship (SAR) : The oxime group acts as a hydrogen-bond donor to the kinase’s ATP-binding pocket. Substituents like the 6-methyl group enhance hydrophobic interactions with Val471 and Leu514 residues.

- Selectivity Profiling : Assay against kinase panels (e.g., 46 kinases) to confirm selectivity. SB590885, a derivative, shows K = 0.3 nM for B-Raf vs. 1.72 nM for c-Raf .

Q. Data Contradiction Analysis

Q. How do researchers reconcile high yields with low enantiomeric excess in asymmetric hydrogenation?

- Analysis : High yields (>95%) with low ee (≤32%) suggest competing non-enantioselective pathways or catalyst deactivation. Strategies include:

- Mechanistic Studies : Use in situ FTIR or P NMR to monitor catalyst-substrate interactions.

- Kinetic Resolution : Introduce additives (e.g., chiral amines) to suppress racemization. Evidence from indanone oxime hydrogenation highlights intermediate ketimine instability as a key factor .

Q. Safety and Handling

Q. What protocols ensure safe handling of this compound during synthesis?

- Methodology :

- Ventilation : Use fume hoods to avoid inhalation (H332/H335 hazards).

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (H315/H319).

- First Aid : For exposure, rinse with water for 15 minutes and consult a physician. Safety data for structurally similar indenones recommend storing at 2–8°C in amber vials .

属性

IUPAC Name |

(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCLZLHMLPUOAD-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2=NO)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(CC/C2=N\O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。